

A Comparative Analysis of the Boiling Points of Dipropyl Ether and Diisopropyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl ether*

Cat. No.: *B086876*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the physical properties of common organic solvents is paramount. This guide provides an objective comparison of the boiling points of two isomeric ethers, **dipropyl ether** and diisopropyl ether, supported by experimental data and methodologies.

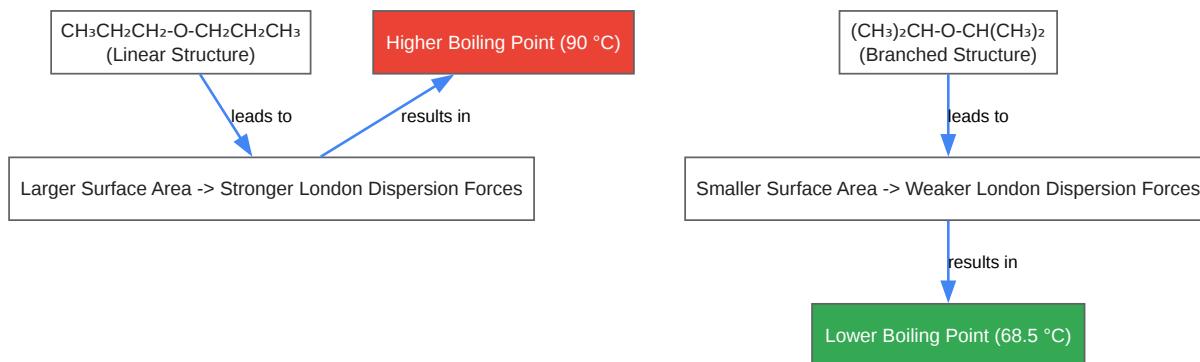
The seemingly subtle difference in the arrangement of atoms between **dipropyl ether** (di-n-propyl ether) and its isomer, diisopropyl ether, results in a significant divergence in their boiling points. This distinction is crucial for applications such as solvent selection, reaction temperature control, and purification processes.

Boiling Point and Physical Properties

A comprehensive summary of the key physical properties of **dipropyl ether** and diisopropyl ether is presented below. The data clearly indicates that **dipropyl ether** has a considerably higher boiling point than diisopropyl ether.

Property	Dipropyl Ether	Diisopropyl Ether
IUPAC Name	1-propoxypropane	2-isopropoxypropane
Synonyms	Di-n-propyl ether, Propyl ether	Isopropyl ether, DIPE
CAS Number	111-43-3	108-20-3
Molecular Formula	C ₆ H ₁₄ O	C ₆ H ₁₄ O
Molar Mass	102.17 g/mol	102.17 g/mol
Boiling Point	90 °C[1][2]	68.5 °C[3][4]
Melting Point	-122 °C[1]	-60 °C[3]
Density	0.736 g/mL at 25 °C[5]	0.725 g/mL at 25 °C[6]

The Influence of Molecular Structure on Boiling Point


The difference in the boiling points of **dipropyl ether** and diisopropyl ether can be attributed to the variance in their molecular structures and the resulting intermolecular forces.

Ethers are polar molecules due to the presence of the C-O-C bond, which results in a net dipole moment.[7][8] Consequently, they exhibit dipole-dipole interactions. However, they are incapable of forming hydrogen bonds among themselves, which leads to their boiling points being significantly lower than alcohols of comparable molecular weight.[9][10]

The primary intermolecular forces at play in non-hydrogen bonding molecules like ethers are London dispersion forces. The strength of these forces is dependent on the surface area of the molecule.

- **Dipropyl Ether:** As a straight-chain ether, the **dipropyl ether** molecule has a larger surface area. This allows for more points of contact between adjacent molecules, leading to stronger London dispersion forces that require more energy to overcome, resulting in a higher boiling point.[11]

- Diisopropyl Ether: The branched structure of diisopropyl ether results in a more compact, spherical shape. This reduces the surface area available for intermolecular interactions, leading to weaker London dispersion forces. Consequently, less energy is required to separate the molecules, and the boiling point is lower.

[Click to download full resolution via product page](#)

Figure 1. Relationship between molecular structure and boiling point.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be accurately determined using the micro boiling point method with a Thiele tube. This method is advantageous as it requires a small sample volume.

Materials:

- Thiele tube
- Mineral oil
- Thermometer (-10 to 110 °C range)
- Small test tube (e.g., 6 x 50 mm)

- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (e.g., Bunsen burner or hot plate)
- Stand and clamp

Procedure:

- Apparatus Setup:
 - Fill the Thiele tube with mineral oil to a level just above the side arm.[\[12\]](#)
 - Add a few drops of the liquid sample (**dipropyl ether** or diisopropyl ether) into the small test tube.
 - Place the capillary tube, with the sealed end facing up, into the small test tube.
 - Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
 - Clamp the Thiele tube to a stand and immerse the thermometer and test tube assembly into the oil, ensuring the sample is below the oil level.
- Heating:
 - Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[\[12\]](#)
 - Convection currents in the oil will ensure uniform heating.
 - As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Boiling Point Determination:
 - Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[1][12]
- Safety Precautions:
 - Always wear appropriate personal protective equipment (PPE), including safety glasses.
 - Ethers are highly flammable; ensure there are no open flames nearby, other than the controlled heating source.[6]
 - Perform the experiment in a well-ventilated fume hood.
 - Handle hot glassware with appropriate clamps or tongs.

This guide provides a clear comparison of the boiling points of **dipropyl ether** and diisopropyl ether, rooted in the principles of molecular structure and intermolecular forces. The provided experimental protocol offers a reliable method for verifying these physical properties in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scribd.com [scribd.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chemconnections.org [chemconnections.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]
- 12. chymist.com [chymist.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Boiling Points of Dipropyl Ether and Diisopropyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086876#differences-in-boiling-point-between-dipropyl-ether-and-diisopropyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com